Fmoc-D-Asn(Mtt)-OH Fmoc-D-Asn(Mtt)-OH
Brand Name: Vulcanchem
CAS No.: 200259-50-3
VCID: VC0557739
InChI: InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
SMILES: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C39H34N2O5
Molecular Weight: 610.71

Fmoc-D-Asn(Mtt)-OH

CAS No.: 200259-50-3

Cat. No.: VC0557739

Molecular Formula: C39H34N2O5

Molecular Weight: 610.71

* For research use only. Not for human or veterinary use.

Fmoc-D-Asn(Mtt)-OH - 200259-50-3

Specification

CAS No. 200259-50-3
Molecular Formula C39H34N2O5
Molecular Weight 610.71
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Structure and Properties

Fmoc-D-Asn(Mtt)-OH is a protected form of D-asparagine, featuring two key protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino terminus and the 4-methyltrityl (Mtt) group protecting the side-chain amide. Based on structural analysis and comparison with its L-enantiomer counterpart, this compound possesses the following characteristics:

Structural Components

The molecule consists of several distinct structural components:

  • D-asparagine core structure (the unnatural enantiomer of asparagine)

  • Fmoc group at the alpha-amino position, providing orthogonal protection during peptide synthesis

  • Mtt group (4-methyltrityl) attached to the side-chain amide nitrogen

  • Free carboxylic acid functionality (indicated by "OH")

PropertyValueNotes
Molecular FormulaC₃₉H₃₄N₂O₅Based on L-enantiomer data
Molecular Weight610.7 g/molBased on L-enantiomer data
Physical AppearanceWhite to off-white solidCommon for Fmoc-protected amino acids
SolubilityLimited in DMF and DMAInferred from related trityl-protected derivatives
Acid SensitivityMtt group is highly acid-labileMore easily deprotected than Trt derivatives

The D-isomer maintains identical chemical properties to the L-isomer but features the inverted stereochemistry at the alpha-carbon position, which has significant implications for its incorporation into peptides.

Synthetic Applications in Peptide Chemistry

Fmoc-D-Asn(Mtt)-OH serves as a specialized building block in solid-phase peptide synthesis (SPPS), particularly valuable for creating peptides with unnatural D-amino acid incorporation and for constructing branched or modified peptide structures.

Orthogonal Protection Strategy

The compound's design exemplifies orthogonal protection strategy in peptide synthesis:

  • The Fmoc group is base-labile, removed using piperidine in DMF (typically 20%)

  • The Mtt group is highly acid-sensitive, cleaved with dilute TFA (1-2% in DCM)

  • This orthogonality permits selective deprotection of the side chain without affecting the backbone protection

This selective deprotection capability makes Fmoc-D-Asn(Mtt)-OH particularly valuable for creating branched peptides, peptide conjugates, and other complex structures .

Advantages in Selective Side-Chain Modification

The Mtt protection strategy provides significant advantages:

  • More easily deprotected than standard trityl (Trt) protection

  • Useful in applications where the standard Trt protecting group proves difficult to remove

  • Particularly valuable at C-terminal positions of peptides where deprotection can be challenging

Comparative Analysis with Alternative Asparagine Derivatives

Fmoc-D-Asn(Mtt)-OH represents one option among several protected asparagine derivatives. Understanding its position in this spectrum helps inform selection for specific applications.

Comparison with Trityl Protection

FeatureFmoc-D-Asn(Mtt)-OHFmoc-D-Asn(Trt)-OH
Side-chain Protection4-methyltrityl (Mtt)Trityl (Trt)
Acid SensitivityHigher (more easily deprotected)Lower (requires stronger acid conditions)
ApplicationsSelective side-chain modificationStandard SPPS applications
Deprotection Conditions1-2% TFA in DCM90-95% TFA with scavengers
Special UtilityBranched peptides, conjugation chemistryGeneral peptide synthesis

The Mtt group offers enhanced selectivity compared to standard trityl protection, providing greater flexibility in synthetic design .

Alternative Protecting Groups for Asparagine

Beyond Mtt and Trt, several other protecting strategies exist for asparagine:

  • Trityl (Trt) protection - Most widely used in standard Fmoc-based synthesis

  • Dmcp (N-dimethylcyclopropylmethyl) protection - Solves solubility issues associated with Trt protection

  • Other historical protecting groups include Mbh, Xan, and Tmob

Each protection strategy offers distinct advantages in specific synthetic contexts.

Synthetic Challenges and Considerations

Working with protected asparagine derivatives presents specific challenges that must be addressed for successful peptide synthesis.

Applications in Complex Peptide Synthesis

Fmoc-D-Asn(Mtt)-OH finds particular utility in specialized peptide synthesis applications that require precise control over side-chain functionality.

Branched Peptide Construction

The selective deprotection capabilities of the Mtt group make this derivative particularly valuable in synthesizing branched peptides:

  • The main peptide chain is assembled using standard Fmoc SPPS protocols

  • Selective Mtt deprotection exposes the side-chain amide nitrogen

  • A second peptide sequence can be initiated from this position

  • This approach permits the creation of complex, multi-armed peptide structures

D-Amino Acid Incorporation

The D-configuration provides unique structural properties to peptides:

  • Enhanced stability against enzymatic degradation

  • Altered conformational properties compared to L-amino acids

  • Useful for creating peptides with improved pharmacokinetic profiles

  • Valuable in the development of peptide-based drugs and bioactive compounds

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